(2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine is a chiral amine compound featuring a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoropyridine and 2-methylpropan-1-amine.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the amine group, followed by nucleophilic substitution to introduce the fluoropyridine moiety.
Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
(2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The compound may also modulate enzymatic activity by binding to active sites or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-(6-Chloropyridin-3-yl)-2-methylpropan-1-amine: Similar structure with a chlorine atom instead of fluorine.
(2S)-3-(6-Bromopyridin-3-yl)-2-methylpropan-1-amine: Similar structure with a bromine atom instead of fluorine.
(2S)-3-(6-Iodopyridin-3-yl)-2-methylpropan-1-amine: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine imparts unique properties such as increased lipophilicity and metabolic stability compared to its halogenated analogs. This makes it a valuable compound for medicinal chemistry applications.
Properties
IUPAC Name |
(2S)-3-(6-fluoropyridin-3-yl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-7(5-11)4-8-2-3-9(10)12-6-8/h2-3,6-7H,4-5,11H2,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIJEQDSNCSIEU-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=C(C=C1)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CN=C(C=C1)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.